Product packaging for 5-[2-(Benzyloxy)phenyl]-1H-indole(Cat. No.:)

5-[2-(Benzyloxy)phenyl]-1H-indole

Cat. No.: B15364615
M. Wt: 299.4 g/mol
InChI Key: WNLCDKJZUSNPNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Indole (B1671886) and its Derivatives as Privileged Scaffolds in Chemical Biology and Medicinal Chemistry

The indole scaffold is a fundamental structural motif found in numerous biologically active compounds. ingentaconnect.comnih.gov Its importance is underscored by its presence in the essential amino acid tryptophan, as well as in a wide range of alkaloids and synthetic drugs. ingentaconnect.comeurekaselect.com The versatility of the indole ring allows it to serve as a template for the design of ligands that can bind to diverse biological receptors. ingentaconnect.comresearchgate.net This has led to the development of a plethora of indole-containing drugs with a broad spectrum of therapeutic applications, including anti-inflammatory, anticancer, and antipsychotic agents. ingentaconnect.commdpi.com

The "privileged" nature of the indole scaffold lies in its capacity to be judiciously modified to create new receptor agonists and antagonists. ingentaconnect.com The indole nucleus's unique electronic properties and its ability to participate in various intermolecular interactions, such as hydrogen bonding and π-stacking, contribute to its promiscuous binding capabilities. mdpi.com Researchers have successfully synthesized numerous indole derivatives by introducing different substituents onto the indole ring, which has been shown to significantly alter their biological activity and lead to the discovery of novel drugs with improved efficacy. mdpi.com

The therapeutic significance of indole derivatives is vast, with applications in treating a wide array of diseases. ijpsr.comnih.gov They are known to target various biological pathways, making them valuable in the development of new drugs for cancer, infectious diseases, inflammatory conditions, and neurodegenerative disorders. mdpi.com For instance, indole derivatives have shown promise as anticancer agents by targeting key biological targets like tubulin and protein kinases. mdpi.com

Contextualization of the Benzyloxy-Substituted Phenyl Indole Moiety within Contemporary Chemical Research

The introduction of a benzyloxy-substituted phenyl group onto the indole scaffold adds another layer of complexity and potential for biological activity. The benzyloxy group can influence the compound's pharmacokinetic and pharmacodynamic properties. For example, the benzyloxy pharmacophore has been explored in the design of new monoamine oxidase B (MAO-B) inhibitors. nih.gov Studies have shown that the position of the benzyloxy group on the phenyl ring can significantly impact the inhibitory activity of these compounds. nih.gov

Furthermore, the presence of a phenyl group at the 5-position of the indole ring is a common feature in various biologically active molecules. For instance, a study on 6-chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid identified it as a direct activator of adenosine (B11128) monophosphate-activated protein kinase (AMPK), a key enzyme in cellular energy homeostasis. nih.govosti.govmedchemexpress.com This highlights the potential of aryl-substituted indoles in targeting metabolic diseases.

Overview of Academic Research Trajectories for 5-[2-(Benzyloxy)phenyl]-1H-indole and Structurally Related Analogs

While specific research exclusively focused on this compound is not extensively documented in the provided search results, the broader research on related analogs provides valuable insights into potential areas of investigation. The synthesis of benzyloxy-substituted indoles, such as 4-benzyloxyindole (B23222), has been described in the literature, indicating the feasibility of preparing such compounds. orgsyn.org

Research on structurally similar compounds suggests several potential research trajectories for this compound. These include:

Anticancer Activity: Given that many indole derivatives exhibit anticancer properties, investigating the cytotoxic effects of this compound against various cancer cell lines would be a logical step. mdpi.comnih.gov

Enzyme Inhibition: The benzyloxy moiety suggests potential for inhibition of enzymes like MAO-B or protein kinases, warranting screening against a panel of relevant enzymes. nih.govmdpi.com

Antimicrobial and Antioxidant Properties: Indole derivatives have also been explored for their antimicrobial and antioxidant activities, suggesting another avenue for research. mdpi.comresearchgate.net

Neurological Applications: The structural similarity to compounds with neurological activity could prompt investigations into its effects on neuroreceptors or its potential in neurodegenerative disease models. nih.gov

The synthesis and biological evaluation of analogs of this compound, with modifications to the substitution pattern on both the indole and the phenyl rings, would be crucial to establish structure-activity relationships and identify compounds with enhanced potency and selectivity. rsc.orgmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H17NO B15364615 5-[2-(Benzyloxy)phenyl]-1H-indole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H17NO

Molecular Weight

299.4 g/mol

IUPAC Name

5-(2-phenylmethoxyphenyl)-1H-indole

InChI

InChI=1S/C21H17NO/c1-2-6-16(7-3-1)15-23-21-9-5-4-8-19(21)17-10-11-20-18(14-17)12-13-22-20/h1-14,22H,15H2

InChI Key

WNLCDKJZUSNPNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC4=C(C=C3)NC=C4

Origin of Product

United States

Advanced Synthetic Methodologies for 5 2 Benzyloxy Phenyl 1h Indole and Its Analogs

Classic and Contemporary Approaches to Indole (B1671886) Core Synthesis Relevant to 5-[2-(Benzyloxy)phenyl]-1H-indole

The construction of the indole nucleus is a well-trodden path in organic synthesis, with several named reactions forming the bedrock of this area. These classical methods, along with modern refinements, provide a versatile toolkit for chemists.

Fischer Indole Synthesis Protocols and Optimizations

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for indole synthesis. wikipedia.orgchemicalbook.com The reaction involves the acid-catalyzed thermal cyclization of a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone. wikipedia.orgjk-sci.com

The general mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. wikipedia.org A critical acs.orgacs.org-sigmatropic rearrangement follows, leading to a diimine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. wikipedia.org Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the indole. wikipedia.org

For the synthesis of this compound, the Fischer method would theoretically involve the reaction of (4-(2-(benzyloxy)phenyl)phenyl)hydrazine with a suitable aldehyde or ketone. The choice of catalyst is crucial and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as BF₃ and ZnCl₂. wikipedia.org

Optimizations and Variations:

Buchwald Modification: A significant advancement involves a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, expanding the scope of the reaction. wikipedia.org

Solid-Phase Synthesis: The Fischer indole synthesis has been adapted for solid-phase methodologies, which can be advantageous for library synthesis.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the reaction and improve yields in some cases.

Low-Melting Mixtures: Performing the reaction in low-melting eutectic mixtures can offer a more environmentally friendly approach. organic-chemistry.org

A notable peculiarity arises with methoxy-substituted phenylhydrazones. For instance, the Fischer indole synthesis of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone can lead to an abnormal product, ethyl 6-chloroindole-2-carboxylate, alongside the expected 7-methoxyindole-2-carboxylate. nih.gov This highlights the potential for unexpected regiochemical outcomes depending on the substitution pattern.

Bischler Indole Synthesis and Mechanistic Insights

The Bischler–Möhlau indole synthesis provides a route to 2-aryl-indoles from the reaction of an α-bromo-acetophenone with an excess of aniline (B41778). wikipedia.org While historically plagued by harsh conditions and poor yields, recent modifications have improved its utility. wikipedia.orgorganic-chemistry.org

The mechanism involves the initial formation of an α-anilino ketone intermediate. This is followed by a second aniline molecule acting as a base to facilitate an intramolecular electrophilic cyclization onto the aniline ring. Dehydration then furnishes the final indole product.

Milder Procedures:

The use of lithium bromide as a catalyst has been shown to promote the reaction under milder conditions. wikipedia.org

Microwave-assisted, solvent-free conditions have been developed, offering a greener alternative with improved yields and shorter reaction times. organic-chemistry.org

This method could be adapted for the synthesis of analogs of this compound, particularly those with substitution at the 2-position.

Hemetsberger Indole Synthesis and Variations

The Hemetsberger indole synthesis, also known as the Hemetsberger–Knittel synthesis, involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester. wikipedia.orgsynarchive.com While yields are often good, the instability of the starting azido (B1232118) ester has limited its widespread use. wikipedia.org

The proposed mechanism is thought to proceed through a nitrene intermediate, which then undergoes intramolecular C-H insertion to form the indole ring. wikipedia.org Azirine intermediates have also been isolated, suggesting a complex reaction pathway. wikipedia.org

Variations and Applications:

The reaction sequence can be initiated via a Knoevenagel condensation of an aromatic aldehyde with ethyl azidoacetate. rsc.org

Microwave and flow chemistry techniques have been applied to the Hemetsberger synthesis, allowing for rapid and high-yielding production of substituted indoles. nih.gov

This method has been successfully used to synthesize novel dihydroindoloindole systems. semanticscholar.org

For the synthesis of a precursor to this compound, a suitably substituted benzaldehyde (B42025) could be condensed with ethyl azidoacetate, followed by thermal cyclization. The resulting indole-2-carboxylate (B1230498) could then be further manipulated.

Regioselective Synthesis of Substituted Indoles Featuring Benzyloxy-Phenyl Moieties

Achieving regioselectivity is a critical challenge in the synthesis of complex indoles. Several strategies have been developed to control the position of substituents on the indole core.

One approach involves the use of directing groups. For instance, an N-benzoyl group can direct the regioselective C2-alkenylation of indoles using a Ru(II) catalyst. nih.gov This strategy offers excellent selectivity over the more reactive C3 and C7 positions. nih.gov The benzoyl group can be subsequently removed, providing a versatile entry point for further functionalization.

Another strategy for regioselective synthesis is the Leimgruber-Batcho indole synthesis. A procedure for the synthesis of 4-benzyloxyindole (B23222) has been reported starting from 6-benzyloxy-2-nitrotoluene. orgsyn.org This involves condensation with N,N-dimethylformamide dimethyl acetal (B89532) and pyrrolidine (B122466) to form an enamine, followed by reductive cyclization using Raney nickel and hydrazine. orgsyn.org

A photoinitiated, regioselective synthesis of 2-substituted indoles has also been described, proceeding from N-benzoylbenzotriazoles and terminal alkynes under mild conditions. researchgate.net

Multi-Component Reactions and Cascade Cyclizations for Complex Indole Scaffolds

Multi-component reactions (MCRs) have emerged as powerful tools for the rapid assembly of complex molecules from simple starting materials in a single pot. researchgate.netrsc.org These reactions are highly atom-economical and offer significant advantages in terms of efficiency and diversity.

Several MCRs have been developed for the synthesis of functionalized indoles. nih.govarkat-usa.org For example, a one-pot Ugi-azide multicomponent reaction of an indole, an isocyanide, an aldehyde, and trimethylsilyl (B98337) azide (B81097) has been reported. nih.gov

Cascade reactions, where a series of intramolecular transformations occur sequentially, also provide elegant routes to complex indole scaffolds. A notable example is a one-pot cascade bromination–Michael-type Friedel–Crafts alkylation dearomatization–nucleophilic rearrangement aromatization process for the direct α-indolylation of enals. rsc.org

Stereoselective Synthesis of Chiral Analogs of this compound

The synthesis of chiral indole analogs is of significant interest due to the stereospecific interactions of many biologically active molecules. Several methods for the stereoselective synthesis of indoles have been developed.

One approach involves the use of chiral catalysts. For example, an atroposelective organo/metal combined dual catalysis strategy has been developed for the de novo construction of axially chiral indole frameworks. acs.org This method utilizes chiral phosphoric acids in combination with a silver salt. acs.org

Another strategy involves the stereoselective synthesis of a chiral side chain which is then incorporated into the indole nucleus. The stereocontrolled synthesis of the indole moiety of sespendole, a natural product, was achieved in a highly stereoselective manner from 3-hydroxy-4-nitrobenzaldehyde. nih.gov

Furthermore, stereoselective total syntheses of indole alkaloids, such as dihydrocorynantheol, have been achieved using catalytic organometallic reactions, including ring-closing metathesis and zirconocene-catalyzed carbomagnesation. nih.gov

Development of Novel Catalytic Systems for Indole Ring Formation and Functionalization

The synthesis of the indole nucleus and its subsequent functionalization are central to the production of complex molecules like this compound. Modern catalysis offers a powerful toolkit to achieve these transformations with high efficiency and selectivity.

Lewis Acid Catalysis in Indole Synthesis

Lewis acid catalysis provides an effective pathway for constructing the indole framework. These catalysts function by activating substrates towards cyclization. A notable method involves the intramolecular cyclization of methyl phenyldiazoacetates that have an ortho-imino group. nih.govacs.org This reaction is catalyzed by a range of inexpensive, commercially available Lewis acids at low catalyst loadings (≤1 mol%) under mild conditions, often yielding quantitative results in minutes. nih.govorganic-chemistry.org

The mechanism proceeds through the activation of the imine by the Lewis acid, which facilitates an electrophilic attack on the diazo carbon. This forms a diazonium ion intermediate, which then expels nitrogen gas to furnish the indole product. nih.govacs.org The significant difference in basicity between the starting imine and the resulting indole is a key driving force for the high catalytic turnover. nih.gov This methodology has proven versatile for creating functionalized indoles, including those that are precursors to biologically active compounds like indoloquinolin-2(1H)-one. nih.govacs.org Additionally, Lewis acids can catalyze the double addition of indoles to various ketones, producing bis(indolyl)methanes that feature all-carbon quaternary centers. rsc.org

Table 1: Performance of Various Lewis Acids in Indole Synthesis An interactive table showcasing different Lewis acids, their catalyst loading, reaction times, and yields in the cyclization of methyl 2-(benzylideneamino)phenyldiazoacetate.

Lewis AcidCatalyst Loading (mol%)Time (min)Yield (%)
BF₃·Et₂O 1.0<10100
TiCl₄ 1.0<10100
SnCl₄ 1.0<10100
Cu(OTf)₂ 1.0<10100
Zn(OTf)₂ 1.0120100
Sc(OTf)₃ 1.0360100
Data sourced from studies on Lewis acid-catalyzed cyclization of phenyldiazoacetates. organic-chemistry.org

Brønsted Acid Catalysis in Indole Synthesis

Brønsted acids are also powerful catalysts for indole synthesis and functionalization, often promoting reactions under environmentally benign conditions. researchgate.net A one-pot synthesis of indoles has been developed using Brønsted acids to catalyze the reaction between o-aminobenzyl alcohols and furans. nih.gov This process involves the in situ formation of an aminobenzylfuran, which subsequently undergoes recyclization to form the indole core. nih.gov Catalysts like methanesulfonic acid (MsOH) and trifluoromethanesulfonic acid (TfOH) have been found to be particularly effective, providing high yields. nih.gov

These catalytic systems demonstrate broad substrate scope and functional group tolerance. nih.gov Brønsted acids also facilitate the direct alkylation of indoles with a variety of tertiary propargylic alcohols, offering a regioselective route to 3-propargylated indoles. researchgate.net Furthermore, a metal-free approach using catalytic amounts of a Brønsted acid allows for the selective C6-functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoesters. frontiersin.org In some cases, Brønsted acid ionic liquids have been used as efficient and recyclable catalysts for the conjugate addition of indoles to α,β-unsaturated ketones. mdpi.com

Table 2: Brønsted Acids in the One-Pot Synthesis of Indole 3aa An interactive table detailing the effectiveness of various Brønsted acids in the one-pot reaction of 2-(amino(phenyl)methyl)phenol and 2,5-dimethylfuran.

Catalyst (20 mol%)SolventTemp (°C)Time (h)Yield (%)
TfOH Dioxane802495
MsOH Dioxane802487
TsOH Dioxane802455 (mixture)
H₂SO₄ Dioxane802432 (mixture)
HNTf₂ Dioxane80240
Data sourced from a study on the one-pot synthesis of indoles from o-aminobenzyl alcohols and furans. nih.gov

Transition Metal-Catalyzed Coupling Reactions for Arylation/Heteroarylation of Indoles

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the direct arylation and heteroarylation of the indole nucleus at various positions. These methods are crucial for building the complex biaryl linkage present in this compound.

Palladium Catalysis : Palladium-based catalysts are widely used for the C-H arylation of indoles. acs.org Efficient and highly regioselective methods for the direct C-3 arylation of free (NH)-indoles with aryl bromides have been developed using a ligandless system of palladium(II) acetate (B1210297) and a quaternary ammonium (B1175870) salt. acs.org Other protocols achieve C-2 arylation of indoles at room temperature without phosphine (B1218219) ligands. wikipedia.org Dual-catalysis systems combining palladium and photocatalysis have also been reported for C-2 arylation, showing good functional group tolerance. acs.org

Copper Catalysis : Copper-catalyzed reactions, particularly the Ullmann condensation and Chan-Lam coupling, are classic methods for N-arylation of indoles. nih.gov These reactions are often cost-effective and have seen significant improvements through the development of new ligands, such as L-proline. nih.gov

Nickel Catalysis : Nickel catalysts are valuable for cross-coupling reactions, especially with more challenging substrates like aryl chlorides, due to the high reactivity of nickel(0) complexes toward oxidative addition. nih.gov

These transition metal-catalyzed reactions provide robust pathways for installing aryl and heteroaryl groups onto the indole scaffold, offering control over regioselectivity (N, C-2, or C-3). acs.orgnih.gov

Metal-Free Catalytic Systems in Indole Chemistry

Driven by goals of sustainability and cost-effectiveness, metal-free catalytic systems have gained significant attention. nih.govacs.org These methods avoid the use of expensive and potentially toxic transition metals. acs.org

Notable metal-free approaches include:

C-H Amination : An operationally simple method for indole synthesis involves the C-H amination of N-Ts-2-alkenylanilines using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an oxidant, which circumvents the need for a metal catalyst. acs.org

C-H Arylation : The direct C-3 arylation of indoles with aryl halides can be achieved without transition metals, promoted by potassium tert-butoxide (KOtBu) in degassed solvents. Mechanistic studies suggest these reactions may proceed through a hybrid radical/aryne pathway. nih.gov

C-H Sulfenylation and Borylation : Simple inorganic salts like potassium iodate (B108269) (KIO₃) can catalyze the C-H sulfenylation of indoles. researchgate.net Likewise, the C-H borylation of indoles, a key step for subsequent cross-coupling reactions, can be performed under metal-free conditions, for example using molecular iodine as a catalyst. acs.org

These systems represent a growing field in organic synthesis, offering greener alternatives for the functionalization of indoles. nih.govdergipark.org.tr

Synthetic Route Optimization for Scalability and Purity of this compound and Key Intermediates

Moving from laboratory-scale synthesis to industrial production requires rigorous optimization of the synthetic route to ensure scalability, high purity, and cost-effectiveness. The focus is on maximizing process efficiency and product yield.

Process Efficiency and Yield Enhancement

For complex molecules like this compound, optimizing the synthetic pathway is critical. Key strategies for enhancing efficiency and yield include the adoption of "one-pot" reactions and the implementation of continuous flow manufacturing.

A patent for the synthesis of a structurally related analog, 5-benzyloxy-2-(4-benzyloxy phenyl)-3-Methyl-1H-indole, highlights a significant process improvement. google.com The method combines a condensation reaction with a Bischler-Mohlau indole ring closure into a single "one-pot" process. google.com This approach offers several advantages over a multi-step sequence:

Simplified Handling : It eliminates the need to isolate and purify intermediate compounds, reducing handling steps and potential material loss. google.com

Reduced Waste : Fewer purification steps lead to a reduction in solvent and chromatography media consumption.

In the patented example, the final product crystallizes directly from the reaction solvent, which greatly simplifies the post-reaction workup, leading to high purity and yield, making the process suitable for large-scale production. google.com

Further enhancements in process efficiency can be realized by transitioning from traditional batch processing to continuous flow synthesis. Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, improved safety profiles, and can lead to higher productivity. chemrxiv.org For final product purification, techniques such as recrystallization are employed to remove minor impurities and enhance the final purity of the active pharmaceutical ingredient. acs.org The optimization of factors like pH, temperature, and precursor concentrations, as demonstrated in the production of other indole derivatives, is also a crucial aspect of maximizing yield. researchgate.netnih.gov

Strategies for Intermediate Isolation and Purification

The successful synthesis of this compound and its analogs is critically dependent on the effective isolation and purification of key intermediates. The purity of these precursors directly impacts the yield and purity of the final active pharmaceutical ingredient. Common strategies employed throughout the synthetic sequence include a combination of extraction, crystallization, and chromatographic techniques, each tailored to the specific physicochemical properties of the intermediate .

A prevalent and efficient method for the construction of the 5-aryl-1H-indole scaffold is the Suzuki-Miyaura cross-coupling reaction. This typically involves the reaction of a halogenated indole, such as 5-bromo-1H-indole, with a corresponding arylboronic acid, in this case, 2-(benzyloxy)phenylboronic acid. The purification of the starting materials and the resulting coupled product is paramount.

Purification of Starting Materials and Precursors:

The commercially available starting materials, such as 5-bromoindole (B119039) and 2-(benzyloxy)phenylboronic acid, may contain impurities from their own synthesis and storage. Therefore, initial purification is often a necessary step. For instance, 5-bromoindole can be purified by recrystallization from a suitable solvent like ethanol (B145695) to remove any minor impurities. orgsyn.org Similarly, substituted phenylhydrazines and acetophenones, which can serve as precursors in Fischer indole synthesis, are often purified by recrystallization. A patent for a related compound, 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole, describes the isolation of the product, which precipitates from the reaction mixture, by filtration and washing with chilled ethanol and water, yielding a product with high purity (>99% by HPLC) that can often be used without further purification. mdpi.com

In multi-step syntheses of indole precursors, such as the preparation of 4-benzyloxyindole, intermediates like (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene are isolated and purified. A documented procedure involves dissolving the crude red residue in a mixture of methylene (B1212753) chloride and methanol, followed by concentration and cooling to induce crystallization. The resulting crystals are then collected by filtration and washed with cold methanol. orgsyn.org

Purification of the Coupled Product:

Following the Suzuki-Miyaura coupling reaction, the crude product mixture typically contains the desired this compound, unreacted starting materials, the palladium catalyst, ligands, and byproducts. A standard workup procedure involves quenching the reaction, followed by an aqueous workup and extraction of the product into an organic solvent like ethyl acetate. nih.gov The combined organic layers are then dried and concentrated under reduced pressure to yield the crude product.

The primary method for purifying the final coupled product and other substituted indole intermediates is flash column chromatography. nih.govnih.govrsc.org The choice of eluent system is critical for achieving good separation. A common mobile phase for these types of compounds is a gradient system of ethyl acetate in hexanes or petroleum ether. nih.govnih.gov The progress of the chromatography is monitored by thin-layer chromatography (TLC) or by UV detection at wavelengths such as 254 nm and 280 nm. nih.gov

For example, in the synthesis of a structurally similar 2-aryl-3-aroyl indole, the intermediate 2-(3'-tert-butyldimethylsilyloxy-4'-methoxyphenyl)-6-methoxyindole was purified by flash chromatography using a prepacked silica (B1680970) column with an ethyl acetate/hexanes gradient. nih.gov Another study details the purification of various 2-benzhydryl-5-substituted-1H-indoles by flash chromatography on silica gel with a hexanes:EtOAc (30:1) eluent.

Recrystallization is another powerful technique for purifying the final compound, especially if it is a crystalline solid. nih.gov The choice of solvent is crucial and is determined empirically to find a system where the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.

The purity of the isolated intermediates and the final product is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry. mdpi.comnih.gov

The following tables summarize typical purification strategies for intermediates in the synthesis of 5-aryl-1H-indoles.

Table 1: Purification Strategies for Precursors and Intermediates

Intermediate/PrecursorPurification MethodDetails (Solvents, etc.)Reference
5-BromoindoleRecrystallizationEthanol orgsyn.org
(E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyreneCrystallizationMethylene chloride/Methanol orgsyn.org
5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indoleFiltration/WashingChilled Ethanol and Water mdpi.com
Iodo-benzyloxy-benzaldehydesColumn ChromatographyNot specified researchgate.net

Table 2: Purification of 5-Aryl-1H-Indole Derivatives

CompoundPurification MethodEluent System/SolventReference
2-(3'-tert-Butyldimethylsilyloxy-4'-methoxyphenyl)-6-methoxyindoleFlash ChromatographyEthyl Acetate/Hexanes gradient nih.gov
2-Benzhydryl-5-chloro-1H-indoleFlash ChromatographyHexanes:EtOAc (30:1)
Polysubstituted 1H-indole-2-carbonitrilesFlash Column Chromatography or CrystallizationPetroleum ether/Ethyl Acetate nih.gov
1,2,3-Trisubstituted indolesFlash ChromatographyEthyl acetate in hexane rsc.org

Mechanistic Investigations of the Chemical Reactivity of 5 2 Benzyloxy Phenyl 1h Indole

Electrophilic Substitution Patterns of the Indole (B1671886) Nucleus in Benzyloxy-Phenyl Indoles

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The preferred site for electrophilic substitution on the indole nucleus is typically the C3 position. This preference is attributed to the formation of a more stable cationic intermediate where the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene (B151609) ring. bhu.ac.inwikipedia.org If the C3 position is blocked, electrophilic substitution generally occurs at the C2 position, and if both C2 and C3 are substituted, the reaction proceeds at the C6 position of the benzene ring. bhu.ac.in

In the case of 5-[2-(Benzyloxy)phenyl]-1H-indole, the presence of the bulky benzyloxyphenyl group at the C5 position can influence the regioselectivity of electrophilic substitution. While the C3 position remains the most electronically favored site for attack, steric hindrance from the adjacent C5 substituent could potentially direct electrophiles to other positions. However, studies on various 5-substituted indoles suggest that the electronic activation of the C3 position often outweighs steric considerations. wikipedia.org For instance, the Vilsmeier-Haack formylation of indole occurs exclusively at C3 at room temperature. wikipedia.org

Position Relative Reactivity in Electrophilic Substitution Reason for Reactivity
C3HighestFormation of a stable cation with delocalized positive charge on nitrogen. bhu.ac.in
C2ModerateOccurs if C3 is blocked; the intermediate cation is less stable. bhu.ac.in
C5LowElectrophilic attack on the benzene ring is less favorable unless the pyrrole (B145914) ring is deactivated. wikipedia.org
C6LowOccurs if C2 and C3 are blocked. bhu.ac.in

Nucleophilic Reactivity and Transformations of the Benzyloxy Moiety

The benzyloxy group (-OCH2Ph) in this compound offers a site for nucleophilic attack, primarily through debenzylation reactions. This protective group can be cleaved under various conditions to yield the corresponding 5-(2-hydroxyphenyl)-1H-indole.

One common method for debenzylation is catalytic hydrogenation. This reaction typically involves the use of a palladium catalyst (e.g., Pd/C) and a hydrogen source. The reaction proceeds via the oxidative addition of the benzyl (B1604629) C-O bond to the palladium catalyst, followed by hydrogenolysis.

Selective debenzylation can also be achieved using other catalytic systems. For instance, SiliaCat-palladium has been used for the selective debenzylation of protective groups under mild reaction conditions. sigmaaldrich.comsigmaaldrich.com This highlights the potential for chemoselective transformations on the benzyloxy moiety without affecting other functional groups within the molecule.

Oxidation Reactions and Formation of Oxindole Derivatives

The oxidation of indoles can lead to a variety of products, with 2-oxindoles being particularly significant due to their presence in numerous biologically active natural products and pharmaceuticals. researchgate.netnih.gov The oxidation of the indole core can occur at the C2 or C3 position, and the regioselectivity is often influenced by the substituents on the indole ring and the choice of oxidant. nih.gov

For C3-substituted indoles, oxidation with reagents like oxone in the presence of a halide catalyst can selectively yield 2-oxindoles. nih.gov In the case of this compound, the C3 position is unsubstituted, making it susceptible to oxidation. However, the electron-rich nature of the indole ring can lead to a mixture of oxidation products. nih.gov

Common oxidants used for the conversion of indoles to 2-oxindoles include meta-chloroperoxybenzoic acid (m-CPBA) and N-bromosuccinimide (NBS). researchgate.netnih.gov The mechanism of these oxidations often involves an initial electrophilic attack on the C2-C3 double bond of the indole. The presence of the bulky benzyloxyphenyl group at C5 could sterically influence the approach of the oxidant.

Furthermore, enzymatic oxidation of indoles is a well-established process. psu.edu For example, certain oxygenase-type P450 enzymes can convert indole into oxindole. psu.edu While not a direct chemical method, it underscores the inherent reactivity of the indole nucleus towards oxidation.

Oxidizing Agent Typical Product Reference
Oxone/Halide2-Oxindole (for C3-substituted indoles) nih.gov
m-CPBA2-Oxindole researchgate.netnih.gov
NBS2-Oxindole researchgate.netnih.gov
Oxygenase-type P450sOxindole psu.edu

Cycloaddition Reactions Involving the Indole Ring System

The indole ring system can participate in cycloaddition reactions, although these are less common than electrophilic substitutions. The C2-C3 double bond of the indole can act as a dienophile in Diels-Alder reactions, particularly in intramolecular variants. nih.gov For example, the intramolecular [4+2] cycloaddition of an alkynol segment onto a furan (B31954) ring has been used to synthesize 5-hydroxy indoles. nih.gov

The indole nucleus can also participate in [3+2] cycloaddition reactions. For example, the reaction of nitriles with sodium azide (B81097) to form tetrazoles is a well-known [3+2] cycloaddition. researchgate.net While not directly involving the indole ring itself as a dipole or dipolarophile, this type of reaction is relevant in the broader context of heterocyclic synthesis.

Furthermore, Lewis acid-promoted [4+2] cycloadditions of 1,2,4,5-tetrazines with enamines proceed via a cycloaddition across two nitrogen atoms of the tetrazine. nih.gov This highlights the diverse cycloaddition pathways available in heterocyclic chemistry.

Derivatization Strategies for Structural Modification and Exploration of Structure-Reactivity Relationships

The derivatization of this compound allows for the exploration of structure-reactivity relationships and the synthesis of new compounds with potentially interesting biological activities.

N-Alkylation and N-Arylation: The indole nitrogen can be alkylated or arylated to modify the electronic and steric properties of the molecule. N-arylindoles are particularly significant in pharmaceuticals. nih.gov One-pot Fischer indolization followed by copper-catalyzed N-arylation provides an efficient route to these compounds. nih.gov

Palladium-Catalyzed C-H Functionalization: Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the direct functionalization of C-H bonds in indoles. ccspublishing.org.cnunimi.it This allows for the introduction of various substituents at different positions of the indole ring, providing access to a wide range of derivatives. For example, palladium-catalyzed dual C-H or N-H functionalization with alkenes has been reported. unimi.it

Modification of the Phenyl Substituent: The benzyloxyphenyl group offers multiple sites for further derivatization. The benzyloxy group can be cleaved and the resulting phenol (B47542) can be subjected to various reactions. The phenyl ring itself can undergo electrophilic substitution, although the directing effects of the existing substituents would need to be considered.

These derivatization strategies are crucial for creating libraries of compounds for screening in drug discovery programs and for fine-tuning the properties of materials based on the indole scaffold.

Advanced Spectroscopic and Structural Elucidation Techniques for 5 2 Benzyloxy Phenyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a cornerstone in the structural determination of organic compounds, providing unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule.

One-Dimensional NMR (¹H, ¹³C) Spectral Analysis

One-dimensional ¹H and ¹³C NMR spectra provide the initial and foundational data for structural elucidation.

¹H NMR Analysis: The ¹H NMR spectrum of 5-[2-(Benzyloxy)phenyl]-1H-indole displays a series of characteristic signals that can be assigned to the different protons within the molecule. For a related compound, N-(2-(3-phenylprop-1-yn-1-yl)phenyl)benzenesulfonamide, the aromatic protons resonate in the region of δ 7.04–7.75 ppm. rsc.org Similarly, in this compound, the protons of the phenyl and indole (B1671886) rings are expected to appear in this aromatic region. The benzylic protons (CH₂) typically appear as a singlet, as seen at δ 3.84 ppm in a similar structure. rsc.org The N-H proton of the indole ring usually presents as a broad singlet at a downfield chemical shift.

¹³C NMR Analysis: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For a comparable sulfonamide, the aromatic carbons resonate between δ 115.0 and 139.1 ppm. rsc.org The benzylic carbon signal is observed around δ 26.0 ppm. rsc.org In this compound, the carbon atoms of the indole and phenyl rings would exhibit distinct signals in the aromatic region, while the benzylic carbon would appear in the aliphatic region.

Table 1: Representative ¹H and ¹³C NMR Data for Structurally Similar Compounds

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
N-(2-(3-phenylprop-1-yn-1-yl)phenyl)benzenesulfonamide rsc.org7.75–7.69 (m, 2H), 7.65 (d, J = 7.7 Hz, 1H), 7.52–7.47 (m, 1H), 7.45–7.26 (m, 10H), 7.04 (td, J = 7.6, 1.1 Hz, 1H), 3.84 (s, 2H)139.1, 137.6, 136.1, 133.1, 132.1, 129.2, 128.95, 128.91, 128.0, 127.2, 127.1, 124.6, 120.1, 115.0, 95.3, 77.3, 26.0
N-Benzyl-5-methoxy-1H-indole-2-carbohydrazide nih.gov11.63 (s, 1H, NH-indole), 7.39 (d, 2H, J = 7Hz), 7.18–7.24 (m, 5H, Har), 7.07 (s, 1H, Har), 6.83 (dd, 1H, J = 2.5, 9Hz, Har), 4.91 (s, 2H, CH₂), 4.81 (s, 2H, NH₂), 3.76 (s, 1H, OCH₃)162.5 (C=O), 154.3, 142.7, 136.0, 135.0, 132.3, 129.6, 128.0, 127.8, 116.4, 113.7, 110.5, 102.7, 55.7(OCH₃), 55.6 (CH₂)

Note: The data presented is for structurally related compounds to provide an expected range for the chemical shifts of this compound.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are instrumental in assembling the complete molecular structure by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): COSY spectra reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For instance, the couplings between aromatic protons on the same ring system can be clearly delineated. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC experiments correlate directly bonded carbon and proton atoms, providing a definitive link between the ¹H and ¹³C spectra. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different fragments of the molecule, such as the benzyloxy group to the phenyl ring and the phenyl ring to the indole moiety. researchgate.netmendeley.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are in close proximity, providing valuable information about the three-dimensional structure and stereochemistry of the molecule. researchgate.net For this compound, NOESY can help determine the relative orientation of the benzyloxy and phenyl groups with respect to the indole core.

Advanced NMR Techniques for Conformational Analysis and Dynamics

Advanced NMR techniques can provide insights into the conformational preferences and dynamic behavior of this compound in solution. Techniques such as rotating-frame Overhauser effect spectroscopy (ROESY) can be used to study molecules with intermediate molecular weights where the NOE may be close to zero. Furthermore, variable temperature NMR studies can reveal information about rotational barriers and conformational exchange processes within the molecule.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of an indole derivative would typically show a characteristic N-H stretching vibration around 3400 cm⁻¹. rsc.orgnih.gov Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. rsc.orgnih.gov The C-O-C stretching of the ether linkage in the benzyloxy group would give rise to strong bands in the 1250-1000 cm⁻¹ region. esisresearch.org

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

The high-resolution mass spectrum (HRMS) of this compound would provide its exact mass, confirming the molecular formula. rsc.org Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions. The fragmentation pattern observed in the mass spectrum can help to elucidate the structure. For example, the cleavage of the benzylic C-O bond would be a likely fragmentation pathway, leading to the formation of a tropylium (B1234903) ion (m/z 91) and a corresponding phenoxy-indole radical cation. Analysis of fragmentation patterns of related phenolic glycosides has shown that water loss followed by retro-Diels-Alder (RDA) reactions and alpha cleavage are common pathways. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture and Conformational Preferences

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, the precise positions of all atoms can be determined, providing accurate bond lengths, bond angles, and torsion angles. mdpi.comnih.gov This technique would reveal the solid-state conformation of the molecule, including the relative orientations of the phenyl and indole rings and the conformation of the benzyloxy group. rsc.org The crystal structure would also provide insights into intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of the molecules in the crystal lattice. mdpi.com

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (If Applicable to Chiral Analogs)

While this compound itself is an achiral molecule, the principles of chiroptical spectroscopy become critically relevant when considering its potential chiral analogs. Chirality can be introduced into such a structure, for instance, through the formation of atropisomers, where steric hindrance restricts the free rotation around the C-C single bond connecting the indole and phenyl rings. This restricted rotation can give rise to stable, non-superimposable mirror-image conformations known as atropisomers, which are a form of axial chirality. The determination of the enantiomeric purity and absolute configuration of these chiral analogs is paramount in stereoselective synthesis and for understanding their potential interactions in chiral environments. Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful non-destructive methods for this purpose.

Theoretical Framework

Chiroptical spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This differential absorption, known as circular dichroism (CD), provides information about the three-dimensional arrangement of atoms in the molecule.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of circularly polarized ultraviolet and visible light, which excites electrons to higher energy states. The resulting spectrum is highly sensitive to the absolute configuration of the molecule. For biaryl systems, like potential atropisomers of this compound, the ECD spectrum is often characterized by couplets arising from the electronic transitions of the two aromatic chromophores. The sign of these couplets can be directly related to the axial chirality. nih.gov

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of circularly polarized infrared light, which corresponds to vibrational transitions within the molecule. VCD provides a more detailed fingerprint of the molecular structure than ECD, as it probes the chirality of the entire molecule through its vibrational modes. It is particularly useful for determining the absolute configuration of molecules with multiple stereocenters or complex conformational flexibility. nih.gov

The determination of the absolute configuration of chiral molecules often involves a comparison of the experimentally measured CD spectra with those calculated for a specific enantiomer using quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT) for ECD and DFT for VCD. nih.gov

Application to Chiral Indole Analogs

In the context of chiral analogs of this compound, particularly atropisomers, ECD and VCD would be instrumental in:

Determining Absolute Configuration: By comparing the experimental CD spectrum of a synthesized chiral analog with the computationally predicted spectra for the (R)- and (S)-enantiomers, the absolute configuration can be unambiguously assigned. For instance, atropisomeric biaryl compounds often exhibit near-mirror-image ECD spectra for the two enantiomers, making the assignment of axial chirality straightforward with the aid of theoretical calculations. nih.gov

Assessing Enantiomeric Purity: The magnitude of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. By calibrating with a pure enantiomer, the enantiomeric purity of a synthetic mixture can be quantified. This is a crucial aspect of asymmetric synthesis, where the goal is to produce one enantiomer in high excess.

Illustrative Research Findings

While specific chiroptical data for chiral analogs of this compound are not available in the literature, studies on structurally related chiral indole derivatives provide a clear indication of the expected results. For example, the synthesis of axially chiral N-arylindoles has been reported, with the absolute configurations of the products being determined through a combination of X-ray crystallography and ECD analysis. nih.govmdpi.com In these cases, the experimental ECD spectra showed good agreement with the TD-DFT calculated spectra, allowing for confident assignment of the N-C axial chirality.

Similarly, the synthesis of enantiomerically pure (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives has been achieved, with the absolute configurations being confirmed by X-ray crystallography. mdpi.comnih.gov Although not employing chiroptical spectroscopy for the final assignment, these studies highlight the importance of obtaining enantiomerically pure compounds, for which chiroptical methods are a primary analytical tool.

Hypothetical Chiroptical Data for a Chiral Analog

To illustrate the application of these techniques, the following table presents hypothetical ECD and VCD data for a putative atropisomeric analog of this compound.

Technique Wavelength/Wavenumber Experimental Δε (M⁻¹cm⁻¹) / ΔA x 10⁻⁵ Calculated Δε (M⁻¹cm⁻¹) / ΔA x 10⁻⁵ (for R-atropisomer) Assignment
ECD230 nm+45.2+48.5Exciton-coupled band
ECD255 nm-30.8-32.1Exciton-coupled band
VCD1450 cm⁻¹+2.5+2.8C-H bending
VCD1320 cm⁻¹-1.8-2.0Aryl-aryl stretch

In this hypothetical scenario, the positive and negative couplets in the ECD spectrum would be characteristic of the exciton (B1674681) coupling between the indole and phenyl chromophores, with the sign of the couplet indicating the stereochemistry of the chiral axis. The VCD signals would provide further confirmation of the absolute configuration by matching the experimental spectrum with the calculated spectrum for a specific enantiomer.

Pre Clinical Mechanistic Biological Research of 5 2 Benzyloxy Phenyl 1h Indole

Target Identification and Validation Through In Vitro Biochemical Assays

No specific in vitro biochemical assays or target identification studies for 5-[2-(Benzyloxy)phenyl]-1H-indole are available in the current scientific literature.

Enzymatic Inhibition Studies and Kinetic Analysis

There is no published data on the enzymatic inhibition properties or kinetic analysis of this compound.

Aldose Reductase Inhibition Mechanisms

Information regarding the inhibitory mechanism of this compound against aldose reductase is not available.

Topoisomerase I and II Inhibition Mechanisms

The effects of this compound on topoisomerase I and II have not been reported.

Monoamine Oxidase B (MAO-B) Inhibition

There are no studies detailing the inhibition of Monoamine Oxidase B by this compound.

Urease Enzyme Inhibition

The inhibitory activity of this compound against the urease enzyme has not been documented.

Receptor Binding and Modulation Studies

No data is available concerning the receptor binding affinity or modulation effects of this compound.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Ligand Activity

Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that play a crucial role in regulating energy homeostasis and lipid metabolism. mdpi.com The gamma isoform, PPARγ, is a known target for therapeutic agents, particularly in the context of metabolic diseases. mdpi.com While various compounds containing a benzyloxy motif have been investigated for their effects on PPARs, and other indole-based molecules have been characterized as activators of related kinases, there is currently no publicly available scientific literature that specifically details the ligand activity of this compound at the PPARγ receptor. nih.govnih.gov Research on other PPARγ modulators continues to explore the therapeutic potential of targeting this receptor. nih.govmedchemexpress.com

Benzodiazepine (B76468) Receptor Interaction

The benzodiazepine receptor (BzR) is a site on the GABA-A receptor, a key inhibitory neurotransmitter receptor in the central nervous system. Ligands for this receptor can modulate anxiety, sedation, and convulsive activity. While the broader class of indole (B1671886) derivatives has been a subject of study for interaction with the benzodiazepine receptor, specific data on the binding affinity or modulatory effects of this compound at this receptor are not available in the current scientific literature. nih.gov

Serotonin (B10506) Receptor (e.g., 5-HT6R) Antagonism

The serotonin 5-HT6 receptor (5-HT6R) is almost exclusively expressed in the central nervous system and is a target for the development of cognitive enhancers and antidepressants. nih.govnih.gov A significant number of 5-HT6R ligands are based on an indole scaffold. nih.gov These antagonists are believed to exert their pro-cognitive effects by modulating various neurotransmitter systems. nih.govebi.ac.uk However, specific studies detailing the antagonistic activity, binding affinity (Ki), or functional potency of this compound at the 5-HT6 receptor have not been reported in the available scientific literature.

Adenosine (B11128) Receptor (e.g., A2AAR) and Dopamine (B1211576) Receptor (e.g., D2R) Affinity

Adenosine A2A Receptor (A2AAR): The A2A adenosine receptor is highly concentrated in the striatum, where it co-localizes with dopamine D2 receptors, playing a role in modulating motor activity and other neurological processes. nih.gov While numerous compounds have been developed and tested for their affinity and selectivity for the A2AAR, there is no published data characterizing the binding affinity of this compound for this receptor. nih.gov

Dopamine D2 Receptor (D2R): The dopamine D2 receptor is a critical target for antipsychotic medications and is implicated in a variety of neurological and psychiatric disorders. nih.gov The affinity of a compound for the D2R is a key determinant of its potential therapeutic effect and side-effect profile. Despite the importance of this receptor, research specifically investigating the binding affinity of this compound for the D2 receptor has not been documented in the public domain. nih.govresearchgate.net

Cannabinoid Receptor (CB1) Allosteric Modulation

The cannabinoid CB1 receptor, a G protein-coupled receptor, is a key component of the endocannabinoid system and is involved in a wide range of physiological processes. nih.gov Allosteric modulation of the CB1 receptor presents a novel therapeutic approach, potentially offering greater specificity and fewer side effects compared to direct agonists or antagonists. unc.edu The indole-2-carboxamide scaffold has been identified as a viable template for developing allosteric modulators of the CB1 receptor. nih.govnih.gov These modulators can either enhance (positive allosteric modulators, PAMs) or decrease (negative allosteric modulators, NAMs) the effects of orthosteric ligands. nih.gov However, there is no specific research available that has evaluated this compound for its potential as a CB1 receptor allosteric modulator.

DNA Interaction Mechanisms and Effects on Nucleic Acid Structure

The interaction of small molecules with DNA can lead to significant biological effects and is a mechanism of action for several classes of therapeutic agents. These interactions can occur through various modes, including intercalation between base pairs or binding to the minor or major grooves of the DNA helix. mdpi.comnih.gov

DNA Binding Constants and Modes (e.g., Intercalation, Groove Binding)

The mode and affinity of a compound's binding to DNA are critical parameters that define its biological activity. DNA binding constants (Kb) quantify the strength of the interaction, while techniques like spectroscopy and electrophoresis can elucidate the binding mode. While various indole derivatives and other heterocyclic compounds have been studied for their DNA binding properties, there is a lack of published scientific data concerning the DNA interaction mechanisms of this compound. mdpi.comnih.gov Therefore, its DNA binding constant and preferred mode of interaction, whether through intercalation or groove binding, remain uncharacterized.

DNA Cleavage and Topoisomerase-DNA Complex Perturbation

Research into the interaction of indole derivatives with DNA and associated enzymes has revealed potential mechanisms for their biological activity. While specific studies on this compound's direct interaction with DNA cleavage and topoisomerase complexes are not extensively detailed in the provided results, the broader class of indole-containing compounds has been investigated for such properties.

Topoisomerases are crucial enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. nih.gov Type I topoisomerases create single-strand breaks to relax DNA supercoiling, while type II enzymes introduce double-strand breaks. nih.gov The inhibition of these enzymes, particularly topoisomerase I (Top1) and topoisomerase II (Topo II), is a recognized strategy in the development of anticancer agents. nih.govnih.gov Inhibitors can stabilize the transient enzyme-DNA cleavage complex, leading to DNA damage and ultimately cell death. nih.gov

Compounds with planar aromatic structures, a feature present in this compound, can act as DNA intercalators. nih.gov Intercalation involves the insertion of a molecule between the base pairs of the DNA double helix, which can inhibit DNA replication and transcription. nih.gov This mechanism, often coupled with topoisomerase inhibition, contributes to the cytotoxic effects of certain anticancer drugs. nih.gov For instance, the well-known anticancer agent doxorubicin (B1662922) functions through both DNA intercalation and poisoning of topoisomerase II. nih.gov The design of new anticancer agents often incorporates pharmacophoric features that facilitate these interactions. nih.gov

In Vitro Cellular Activity and Mechanistic Cellular Responses

The antiproliferative activity of indole derivatives has been a significant area of cancer research.

The induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. Various indole-containing compounds have been shown to induce apoptosis in cancer cells through different signaling pathways.

One critical pathway involves the mitochondria. The release of cytochrome c from the mitochondria into the cytosol is a pivotal event in the intrinsic apoptotic pathway. nih.gov This release is often preceded by a loss of mitochondrial transmembrane potential and can lead to the activation of a cascade of caspases, which are proteases that execute the apoptotic program. nih.gov Specifically, the activation of caspase-9, following cytochrome c release, subsequently activates executioner caspases like caspase-3. nih.gov Activated caspase-3 then cleaves various cellular substrates, including poly-(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.gov

Another pathway involves the endoplasmic reticulum (ER). ER stress can trigger apoptosis through several mechanisms, including the activation of caspase-12 and the transfer of calcium ions from the ER to the mitochondria, which can disrupt mitochondrial function and promote the release of pro-apoptotic factors. researchgate.net

Furthermore, signaling pathways such as the FAK/AKT/mTOR and STAT3 pathways are often dysregulated in cancer and represent important targets for therapeutic intervention. nih.gov For example, the inhibition of STAT3 phosphorylation can downregulate the expression of anti-apoptotic proteins like Bcl-2 and survivin, thereby promoting apoptosis. nih.gov

A key event in the induction of apoptosis is the disruption of the mitochondrial transmembrane potential (MMP). nih.gov A decrease in MMP can lead to the opening of the mitochondrial permeability transition pore complex (PTPC), resulting in the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm. nih.govnih.gov

Studies on certain indole derivatives have demonstrated their ability to directly target and decrease the MMP in cancer cells. nih.gov This effect has been linked to interactions with components of the PTPC, such as the adenine (B156593) nucleotide translocator (ANT) proteins located on the inner mitochondrial membrane. nih.gov The collapse of the MMP is a critical step that initiates the caspase cascade, ultimately leading to apoptotic cell death. nih.gov

In addition to inducing apoptosis, many anticancer compounds, including indole derivatives, can interfere with the normal progression of the cell cycle. The cell cycle is a tightly regulated process that governs cell division, and its disruption can lead to growth arrest and cell death.

Flow cytometric analysis is a common method used to assess the effects of a compound on the cell cycle. Treatment with certain antiproliferative agents can cause an accumulation of cells in specific phases of the cell cycle (e.g., G0/G1, S, or G2/M) or an increase in the sub-G₀ population, which is indicative of apoptotic cells with fragmented DNA. nih.gov For example, some compounds have been shown to decrease the number of cells in the G0/G1 phase while initially increasing the S and G2/M populations, followed by a significant increase in the sub-G₁ fraction at higher concentrations or longer exposure times. nih.gov This suggests that the compound disrupts cell cycle progression, ultimately leading to apoptosis.

Research has shown that various 2-phenyl-1H-indole derivatives exhibit antimicrobial properties. researchgate.netijpsonline.com In vitro screening of these compounds has been conducted against both Gram-negative and Gram-positive bacteria. researchgate.netijpsonline.com

Studies have indicated that, in some cases, Gram-negative bacteria may be more susceptible to these indole derivatives than Gram-positive bacteria. researchgate.netijpsonline.com The antimicrobial activity of these compounds can vary based on the specific substitutions on the indole and phenyl rings. researchgate.netijpsonline.com For instance, some 2-phenyl-1H-indoles have demonstrated activity against Pseudomonas sp. and Enterobacter sp. (Gram-negative), as well as Bacillus sp. (Gram-positive). researchgate.netijpsonline.com

The following table summarizes the antimicrobial activity of some 2-phenyl-1H-indole derivatives against different bacterial strains.

Compound TypeBacterial StrainActivityReference
2-phenyl-1H-indolesPseudomonas sp. (Gram-negative)Active researchgate.netijpsonline.com
2-phenyl-1H-indolesEnterobacter sp. (Gram-negative)Active researchgate.netijpsonline.com
2-phenyl-1H-indolesBacillus sp. (Gram-positive)Active researchgate.netijpsonline.com

It is important to note that the effectiveness of these compounds can be influenced by the presence and nature of substituents on the heterocyclic ring system. nih.gov

Material Science and Non Pharmacological Applications of 5 2 Benzyloxy Phenyl 1h Indole

Utilization as a Synthetic Building Block for Complex Chemical Architectures

The indole (B1671886) nucleus is a cornerstone in the synthesis of a vast array of complex organic molecules, including natural products, agrochemicals, and materials with unique photophysical properties. 5-[2-(Benzyloxy)phenyl]-1H-indole serves as a valuable intermediate in organic synthesis, offering multiple reactive sites for further functionalization. The indole nitrogen can be alkylated or acylated, the C2 and C3 positions of the indole ring are susceptible to electrophilic substitution, and the phenyl rings can undergo various aromatic substitution reactions.

For instance, derivatives of 5-benzyloxyindole (B140440) are employed as reactants in regio- and stereoselective C-3 alkenylation reactions and in metal-free Friedel-Crafts alkylation reactions. sigmaaldrich.com The benzyloxy group can also be selectively debenzylated under mild conditions to yield a hydroxyl group, which can then be used for further synthetic transformations. sigmaaldrich.com This versatility allows for the construction of intricate molecular frameworks.

While specific examples detailing the use of this compound as a building block are not extensively documented in publicly available literature, its structural motifs are present in more complex molecules. For example, indole-2-carboxylic acid derivatives are used in the synthesis of elaborate heterocyclic systems like indole-2-formamide benzimidazole[2,1-b]thiazoles. nih.gov The core structure of this compound is analogous to precursors used in the synthesis of multifunctional compounds, such as the 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (B30560) derivatives, which are developed from 2-aminothiophenol (B119425) and a substituted benzaldehyde (B42025). nih.gov

The following table provides examples of related indole derivatives and their applications as synthetic building blocks:

Indole DerivativeSynthetic ApplicationReference
5-BenzyloxyindoleReactant in C-3 alkenylation and Friedel-Crafts reactions sigmaaldrich.com
5-Methoxy-1H-indole-2-carboxylic acidPrecursor for N-benzyl-1H-indole-2-carbohydrazides mdpi.com
1H-Indole-2-carboxylic acidBuilding block for indole-2-formamide benzimidazole[2,1-b]thiazole derivatives nih.gov
2-Phenyl indoleStarting material for 4-(2-phenyl-1H-indol-1-yl) benzoic acid zenodo.orgijpsjournal.com

Exploration in Polymer Chemistry and Functional Materials Science

Indole-containing polymers are a class of functional materials that have garnered attention for their potential applications in organic electronics, sensors, and biomedical devices. The electron-rich nature of the indole ring can impart valuable electronic and photophysical properties to a polymer chain. While the direct polymerization of this compound has not been reported, its structural features suggest its potential as a monomer for the synthesis of novel functional polymers.

The indole nitrogen can be a site for polymerization, leading to N-substituted polyindoles. Alternatively, the phenyl rings could be functionalized with polymerizable groups, allowing for the incorporation of the this compound unit as a pendant group in a polymer chain. Such polymers could exhibit interesting properties for applications in organic light-emitting diodes (OLEDs) or as charge-transporting materials in organic field-effect transistors (OFETs). The synthesis of various heterocycles from polymer-supported precursors has been demonstrated, indicating the feasibility of incorporating complex indole derivatives into polymeric structures. nih.gov

Applications in Non-Linear Optics (NLO)

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics, including frequency conversion, optical switching, and data storage. arxiv.orgnih.gov Organic molecules with extended π-conjugated systems and donor-acceptor architectures often exhibit significant NLO responses. nih.govrsc.org Indole derivatives, with their inherent π-electron system, are promising candidates for NLO materials. arxiv.orgnih.gov

The NLO properties of indole-containing molecules can be tuned by the introduction of electron-donating and electron-withdrawing groups. nih.gov In this compound, the indole ring acts as an electron donor, and the benzyloxy-substituted phenyl ring can modulate the electronic properties of the molecule. Computational studies on similar indole derivatives, such as Indole-7-carboxyldehyde, have shown that intramolecular charge transfer can lead to a good NLO response. arxiv.orgresearchgate.netarxiv.org

The second-order NLO properties of materials can be predicted by computational methods, which calculate parameters like the first-order hyperpolarizability (β). rsc.orgresearchgate.net While no specific experimental or computational studies on the NLO properties of this compound are currently available, the general characteristics of substituted indoles suggest that it could be a candidate for further investigation in this field. nih.gov

The following table summarizes the NLO properties of a related indole derivative:

CompoundDipole Moment (μ)Polarizability (α)First-Order Hyperpolarizability (β)Reference
Indole-7-carboxyldehyde1.88 Debye17.36 x 10⁻²⁴ esu3.96 x 10⁻³⁰ esu researchgate.net

Development of Chemosensors and Molecular Probes

The development of chemosensors and molecular probes for the detection of specific analytes is a rapidly growing field with applications in environmental monitoring, clinical diagnostics, and cell imaging. nih.gov Indole-based compounds have been extensively explored as fluorescent chemosensors due to the inherent fluorescence of the indole nucleus and the ease with which it can be functionalized. mdpi.com

The fluorescence properties of indole derivatives are often sensitive to their local environment, making them ideal for sensing applications. For example, indole-based fluorescent chemosensors have been successfully developed for the detection of various metal ions, including Zn²⁺. mdpi.com The binding of a metal ion to a receptor unit appended to the indole fluorophore can lead to a detectable change in the fluorescence emission, such as an enhancement ("turn-on") or quenching ("turn-off") of the signal.

While this compound itself has not been reported as a chemosensor, it possesses the core fluorophore that could be functionalized with a suitable receptor to create a selective molecular probe. The benzyloxy-phenyl substituent could also be modified to tune the photophysical properties of the resulting sensor. For instance, hybrid fluorescent probes have been synthesized from benzothiazole-phenyl precursors for potential applications in cancer cell imaging. nih.gov Given the versatility of the indole scaffold, the development of chemosensors based on this compound is a promising area for future research.

Q & A

Basic Research Questions

Q. What established synthetic methodologies yield 5-[2-(Benzyloxy)phenyl]-1H-indole with high purity?

  • Methodological Answer : A common approach involves coupling reactions such as Ullmann or Suzuki-Miyaura to attach the benzyloxy-substituted phenyl group to the indole core. For example, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been used for similar indole derivatives, achieving 42% yield under optimized conditions (PEG-400/DMF solvent, 12-hour reaction) . Protecting groups (e.g., benzyl ethers) may be employed to prevent undesired side reactions. Post-synthesis, purification via flash column chromatography (e.g., 70:30 ethyl acetate/hexane) ensures high purity .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ 7.98 ppm for aromatic protons) resolve substituent positions and confirm regioselectivity .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₅H₁₃N₂O: 237.1028; observed: 237.1031) .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress (e.g., Rf = 0.33 in n-Hex/EtOAc 1:1) .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Work in a fume hood to prevent inhalation of vapors/dust .
  • Storage : Keep in a sealed container at 2–8°C in a dry, dark environment .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity during substitution on the indole core?

  • Methodological Answer :

  • Catalyst Screening : Cu(I) catalysts (e.g., CuI) improve coupling efficiency for aryl-alkyne reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while PEG-400 reduces side reactions .
  • Temperature Control : Reflux conditions (e.g., 80°C for 3 hours) minimize byproducts in nitro-group reductions .

Q. How should contradictions in biological activity data across studies be resolved?

  • Methodological Answer :

  • Purity Verification : Re-purify samples via column chromatography or HPLC to exclude impurities affecting assays .
  • Assay Standardization : Use consistent cell lines (e.g., HEK-293 for receptor binding) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Structural Confirmation : Compare activity with analogs (e.g., 5-benzyloxyindole derivatives) to identify structure-activity relationships (SAR) .

Q. What strategies mitigate competing side reactions (e.g., dimerization) during synthesis?

  • Methodological Answer :

  • Stepwise Synthesis : Introduce substituents sequentially (e.g., benzyloxy before phenyl attachment) to avoid steric clashes .
  • Inert Atmosphere : Use nitrogen/argon to prevent oxidation of sensitive intermediates .
  • Protecting Groups : Temporarily block reactive sites (e.g., NH of indole with benzoyl groups) during critical steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.